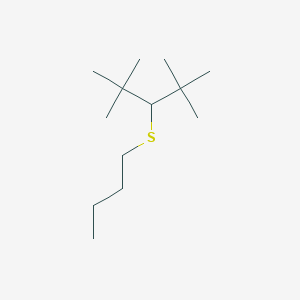
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is an organic compound characterized by the presence of a butylsulfanyl group attached to a highly branched pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane typically involves the reaction of a suitable precursor with a butylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with butylthiol in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Formation of new compounds with different functional groups replacing the butylsulfanyl group.
Aplicaciones Científicas De Investigación
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane involves its interaction with specific molecular targets. The butylsulfanyl group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
3,3″″′-bis(Butylsulfanyl)-2,2′∶5′,2″∶5″,2‴∶5‴,2″″∶5″″,2‴″-sexithiophene: Known for its electronic properties and potential use in organic semiconductors.
tert-Butylsulfanylphthalonitriles: Used in the synthesis of phthalocyanines, which have applications in materials science.
Uniqueness
3-(Butylsulfanyl)-2,2,4,4-tetramethylpentane is unique due to its highly branched structure and the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
111113-24-7 |
|---|---|
Fórmula molecular |
C13H28S |
Peso molecular |
216.43 g/mol |
Nombre IUPAC |
3-butylsulfanyl-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C13H28S/c1-8-9-10-14-11(12(2,3)4)13(5,6)7/h11H,8-10H2,1-7H3 |
Clave InChI |
AHPSJIYXGSGFST-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



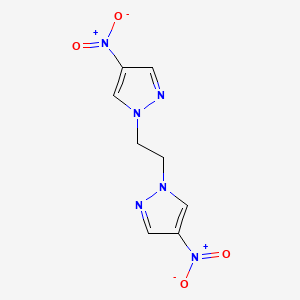

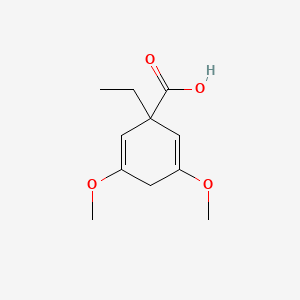
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)

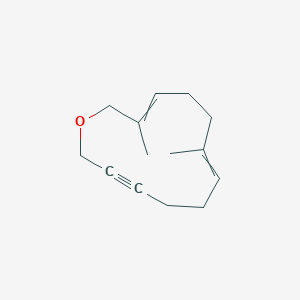
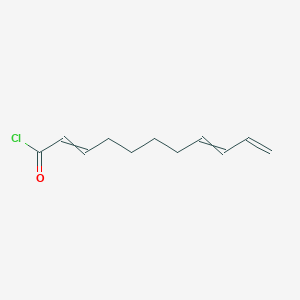


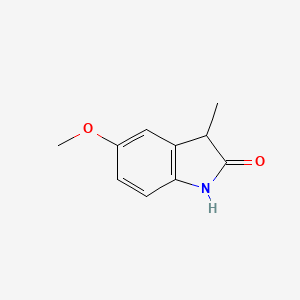
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
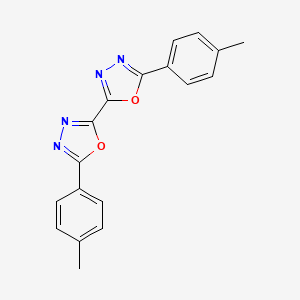
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
